molecular formula C28H26F3N3O2 B4296758 (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4296758
M. Wt: 493.5 g/mol
InChI Key: LNGYFKIKXQOWOG-UHFFFAOYSA-N
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Description

1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety, a trifluoromethoxyphenyl group, and an indolone core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the intermediate with 4-trifluoromethoxybenzaldehyde in the presence of a suitable catalyst.

    Cyclization to Form the Indolone Core: The final step involves cyclization of the intermediate to form the indolone core, which can be facilitated by heating under reflux conditions with an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trifluoromethoxyphenyl group and the indolone core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O2/c29-28(30,31)36-23-12-10-22(11-13-23)32-26-24-8-4-5-9-25(24)34(27(26)35)19-33-16-14-21(15-17-33)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYFKIKXQOWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
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(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
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(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

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